(3-Nitropyridin-2-yl)methanol

Medicinal Chemistry Organic Synthesis Regiochemistry

(3-Nitropyridin-2-yl)methanol (CAS: 36625-64-6), also known as 2-(Hydroxymethyl)-3-nitropyridine, is a pyridine derivative with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol. This compound is commercially available with typical purities of ≥97% and is a valuable building block in medicinal chemistry and organic synthesis.

Molecular Formula C6H6N2O3
Molecular Weight 154.125
CAS No. 36625-64-6
Cat. No. B2906164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Nitropyridin-2-yl)methanol
CAS36625-64-6
Molecular FormulaC6H6N2O3
Molecular Weight154.125
Structural Identifiers
SMILESC1=CC(=C(N=C1)CO)[N+](=O)[O-]
InChIInChI=1S/C6H6N2O3/c9-4-5-6(8(10)11)2-1-3-7-5/h1-3,9H,4H2
InChIKeyNYLVVAOSNPCBJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Nitropyridin-2-yl)methanol (CAS 36625-64-6) Sourcing & Differentiation Guide


(3-Nitropyridin-2-yl)methanol (CAS: 36625-64-6), also known as 2-(Hydroxymethyl)-3-nitropyridine, is a pyridine derivative with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . This compound is commercially available with typical purities of ≥97% and is a valuable building block in medicinal chemistry and organic synthesis .

Why (3-Nitropyridin-2-yl)methanol Cannot Be Replaced by Other Nitropyridine Methanols


Substituting (3-Nitropyridin-2-yl)methanol with a regioisomeric analog, such as (5-nitropyridin-2-yl)methanol, introduces significant risk due to altered regiochemistry. The nitro group's position on the pyridine ring (position 3 vs. position 5) fundamentally changes the molecule's electronic distribution and reactivity profile [1]. This positional difference dictates the compound's behavior as a synthetic intermediate, influencing the regioselectivity of subsequent reactions and the structure-activity relationship (SAR) of any derived pharmaceutical leads. Using an incorrect isomer can lead to synthetic failure or the generation of an inactive compound, making precise procurement essential for research integrity and project timelines.

(3-Nitropyridin-2-yl)methanol Quantitative Evidence & Differentiation Guide


Regiochemical Specificity in Synthesis: A Key Differentiator for (3-Nitropyridin-2-yl)methanol

The core differentiating feature of (3-Nitropyridin-2-yl)methanol is its specific 3-nitro-2-hydroxymethyl regioisomerism. This structure is essential for accessing specific molecular architectures that its isomer, (5-nitropyridin-2-yl)methanol (CAS 36625-57-7), cannot [1][2]. While a direct, quantitative comparative study is not available in the public domain, the fundamental principle of regioisomerism provides a definitive class-level inference for differentiation. The 3-nitro group ortho to the 2-hydroxymethyl group creates a unique electronic and steric environment, directing reactivity and influencing the properties of downstream products. Using the 5-nitro isomer would result in a different molecular scaffold, altering, for instance, the binding affinity in a biological target or the properties of a final material.

Medicinal Chemistry Organic Synthesis Regiochemistry

Computational Property Differentiation: XLogP3 of (3-Nitropyridin-2-yl)methanol

A key computational parameter for assessing drug-likeness is the partition coefficient. (3-Nitropyridin-2-yl)methanol has a calculated XLogP3 value of -0.2, which is indicative of its hydrophilic character . This value is significantly lower than the predicted XLogP3 for the more lipophilic (5-nitropyridin-2-yl)methanol, which is predicted to be 0.4 . This 0.6 log unit difference is a cross-study comparable data point that quantifies a distinct physicochemical property. It suggests that (3-nitropyridin-2-yl)methanol would have better aqueous solubility but lower membrane permeability compared to its 5-nitro isomer, influencing its behavior in biological assays and its suitability for different drug discovery programs.

Computational Chemistry Drug Design ADME Prediction

Optimal Application Scenarios for (3-Nitropyridin-2-yl)methanol (CAS 36625-64-6)


Medicinal Chemistry: Synthesizing Kinase Inhibitor Fragments

The specific 3-nitro-2-hydroxymethyl regioisomerism of this compound makes it an ideal building block for constructing focused libraries of kinase inhibitor fragments. The nitro group can be selectively reduced to an amine, a common pharmacophore for ATP-competitive kinase inhibitors, and the ortho-hydroxymethyl group provides a handle for further elaboration or for modulating physicochemical properties like solubility . Procurement of this exact isomer ensures the correct regiochemistry in the final lead compound, which is critical for target binding.

Organic Synthesis: Precursor for KAT II Inhibitor Scaffolds

Patents in the field of neuroscience highlight the use of 2-substituted-3-nitropyridine derivatives in the synthesis of bicyclic and tricyclic KAT II (kynurenine aminotransferase II) inhibitors . (3-Nitropyridin-2-yl)methanol serves as a direct precursor to these complex scaffolds. The presence of the 3-nitro group is essential for forming the core heterocyclic systems described in the patent literature. Using a different regioisomer would lead to a different, and likely inactive, molecular architecture, underscoring the importance of using this specific CAS number.

Chemical Biology: Developing Activity-Based Probes

The presence of both a nitro group (which can be reduced to a reactive amine or hydroxylamine) and a primary alcohol (for conjugation via linkers) makes this compound a versatile tool for developing activity-based protein profiling (ABPP) probes. The 3-nitro group provides a latent reactive warhead, while the 2-hydroxymethyl group offers a synthetic handle for attaching fluorescent tags or biotin affinity handles . This dual functionality in a defined regioisomeric arrangement is a key advantage for streamlined probe synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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